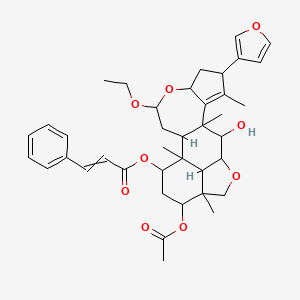

12-Ethoxynimbolinin B

Description

Properties

Molecular Formula |

C39H48O9 |

|---|---|

Molecular Weight |

660.8 g/mol |

IUPAC Name |

[17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] 3-phenylprop-2-enoate |

InChI |

InChI=1S/C39H48O9/c1-7-44-32-18-28-38(5)30(48-31(41)14-13-24-11-9-8-10-12-24)19-29(46-23(3)40)37(4)21-45-34(35(37)38)36(42)39(28,6)33-22(2)26(17-27(33)47-32)25-15-16-43-20-25/h8-16,20,26-30,32,34-36,42H,7,17-19,21H2,1-6H3 |

InChI Key |

FZGSUBLWWNCYEU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1CC2C3(C(CC(C4(C3C(C(C2(C5=C(C(CC5O1)C6=COC=C6)C)C)O)OC4)C)OC(=O)C)OC(=O)C=CC7=CC=CC=C7)C |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies

Botanical Sources and Geographic Distribution

12-Ethoxynimbolinin B and its structural analogs are predominantly isolated from plants belonging to the Meliaceae family, commonly known as the mahogany family. researchgate.netresearchgate.netnih.gov Specifically, species such as Melia azedarach and Melia toosendan are notable botanical sources. researchgate.netresearchgate.netresearchgate.net

Melia azedarach, often referred to as Chinaberry, Persian Lilac, or Pride of India, is a deciduous tree native to Australia and Southeast Asia. researchgate.netphcogrev.com It is now widely distributed and cultivated in various parts of the world, including the Sichuan, Yunnan, Guizhou, Jiangsu, and Zhejiang Provinces of China. researchgate.nettreesandshrubsonline.org It can be found in a range of forest types, particularly seasonally dry ones, at altitudes up to 1200 meters. treesandshrubsonline.org

Melia toosendan, another key source, is also found in China and has been utilized in traditional medicine for centuries. nih.govmdpi.com The fruits and bark of these trees are particularly rich in limonoids. researchgate.netmdpi.comnih.gov The geographic distribution of these plants plays a role in the diversity of limonoids produced, with variations in chemical composition observed in plants from different regions. tandfonline.com

| Botanical Name | Common Names | Family | Primary Geographic Distribution | Plant Parts Used for Isolation |

|---|---|---|---|---|

| Melia azedarach | Chinaberry, Persian Lilac, Pride of India | Meliaceae | Australia, Southeast Asia, China (Sichuan, Yunnan, Guizhou, Jiangsu, Zhejiang) | Fruits, Bark, Root Bark |

| Melia toosendan | - | Meliaceae | China | Fruits, Bark, Stem Bark |

Extraction Techniques from Plant Matrices

The initial step in isolating 12-Ethoxynimbolinin B involves the extraction of crude compounds from the plant material. Solvent extraction is the most commonly employed method for obtaining limonoids from plant matrices. nih.govmdpi.com The choice of solvent is critical and is based on the principle of "like dissolves like," where polar solvents are used to extract polar compounds and non-polar solvents for non-polar compounds. researchgate.net

A typical extraction process begins with the air-drying and powdering of the plant material, such as the fruits or bark. mdpi.comscispace.com This is often followed by a defatting step using a non-polar solvent like hexane (B92381) or petroleum ether to remove lipids and other non-polar constituents. scispace.comtandfonline.com

Subsequently, the defatted plant material is extracted with a more polar solvent. Common solvents used for limonoid extraction include ethanol, methanol (B129727), ethyl acetate, and dichloromethane (B109758). researchgate.netmdpi.comtandfonline.com The extraction can be performed using various techniques, from simple maceration or decoction to more advanced methods like Soxhlet extraction, microwave-assisted extraction (MAE), and ultrasound-assisted extraction (UAE). nih.govdergipark.org.trunimib.it For instance, a common procedure involves refluxing the dried bark of M. toosendan with 95% ethanol. mdpi.com The resulting crude extract is then concentrated under reduced pressure and partitioned with different solvents of increasing polarity, such as petroleum ether and dichloromethane, to achieve a preliminary separation of compounds based on their solubility. mdpi.com

Advanced Chromatographic Separation and Purification Protocols

Following extraction, the crude extract, which contains a complex mixture of compounds, undergoes several stages of chromatographic separation to isolate and purify 12-Ethoxynimbolinin B. Limonoids are often sensitive to acid and can decompose on a standard silica (B1680970) column, necessitating careful and often sophisticated chromatographic techniques. tandfonline.comclockss.org

Preparative Scale Chromatography (e.g., Column Chromatography, High-Performance Liquid Chromatography)

Preparative scale chromatography is essential for isolating sufficient quantities of pure compounds for structural elucidation and further research. chromatographyonline.comresearchgate.net

Column Chromatography: This is a fundamental purification technique used for the initial fractionation of the crude extract. ui.ac.id The extract is loaded onto a column packed with a stationary phase, most commonly silica gel or reversed-phase C18 material. mdpi.com A solvent or a gradient of solvents (mobile phase) is then passed through the column to separate the components. For example, a dichloromethane extract from M. toosendan can be subjected to silica gel column chromatography, eluting with a gradient of dichloromethane and methanol to yield several fractions. mdpi.com

High-Performance Liquid Chromatography (HPLC): For final purification, preparative and semi-preparative HPLC are indispensable tools. nih.govtandfonline.comthermofisher.com HPLC offers higher resolution and efficiency compared to standard column chromatography. waters.com Fractions obtained from column chromatography are further purified by HPLC, often using a reversed-phase C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water. mdpi.com The use of HPLC is crucial for separating closely related limonoid isomers and congeners. tandfonline.comkagoshima-u.ac.jp

Modern Fractionation and Enrichment Strategies

Modern approaches to fractionation aim to improve efficiency and reduce the use of large volumes of organic solvents. nih.gov Techniques such as flash chromatography, a faster version of column chromatography using pressure, are frequently employed for the initial rapid separation of limonoid-containing fractions. tandfonline.comtandfonline.com

Droplet counter-current chromatography (DCCC) has also been utilized as it is a gentle technique suitable for separating sensitive compounds like limonoids. clockss.org Furthermore, solid-phase extraction (SPE) can be used as a sample clean-up and enrichment step prior to HPLC analysis, helping to remove interfering substances and concentrate the target compounds. nih.gov These modern strategies, often used in combination, allow for a more targeted and efficient isolation of 12-Ethoxynimbolinin B and other related limonoids.

Isolation Yield and Factors Influencing Metabolite Abundance

The yield of 12-Ethoxynimbolinin B and other limonoids from plant sources is generally low and can be highly variable. For instance, a study on the bark of Melia toosendan reported the isolation of 12 mg of a related compound, 12-Ethoxynimbolinin H, from 20 kg of dried bark. researchgate.net

Several factors can influence the abundance of these secondary metabolites in plants:

Plant Part: The concentration of limonoids often varies between different parts of the plant, with fruits and bark typically being rich sources. researchgate.netmdpi.comnih.gov

Geographic Location and Environmental Conditions: The climate, soil composition, and other environmental factors of the plant's habitat can affect its metabolic profile. tandfonline.com

Genetic Variation: Different provenances or varieties of the same plant species can exhibit significant differences in their chemical constituents.

Harvesting Time: The developmental stage of the plant or its parts (e.g., ripe vs. unripe fruits) can impact the concentration of specific limonoids. tandfonline.com

Post-Harvest Handling and Storage: Improper drying and storage can lead to the degradation of these sensitive compounds. researchgate.net

| Compound | Source | Plant Part | Isolation Yield |

|---|---|---|---|

| 12-Ethoxynimbolinin H | Melia toosendan | Bark | 12 mg / 20 kg of dried bark researchgate.net |

| Meliazedalide A | Melia azedarach Linn | Fruits | 3.1 mg / 16 kg of fresh fruit researchgate.net |

| Meliazedalide B | Melia azedarach Linn | Fruits | 2.7 mg / 16 kg of fresh fruit researchgate.net |

Biosynthesis and Biogenetic Pathways

Identification of Precursor Molecules in Limonoid Biosynthesis

The biogenetic synthesis of all limonoids, including the nimbolinin class, is generally accepted to originate from two principal types of tetracyclic triterpenoids: tirucallane (B1253836) and euphane. frontiersin.orgnih.gov These precursors provide the fundamental 30-carbon framework that undergoes significant modification.

The biosynthetic journey starts with the cyclization of 2,3(S)-oxidosqualene. nih.gov This cyclization is catalyzed by specific enzymes known as oxidosqualene cyclases (OSCs). In the context of limonoid biosynthesis, studies have identified OSCs that produce tirucalla-7,24-dien-3β-ol, pointing to it as a key precursor. nih.gov This initial cyclization sets the stage for a cascade of subsequent reactions. The isoprene (B109036) units, the fundamental building blocks for oxidosqualene, are synthesized via the mevalonate (B85504) (MVA) pathway in the plant's cytosol. nih.gov

The transformation from the initial C30 triterpenoid (B12794562) scaffold to the characteristic C26 limonoid structure involves the loss of four carbon atoms from the side chain, which cyclizes to form a distinctive 17β-furan ring. frontiersin.orgchemrxiv.org This process, along with other skeletal rearrangements, defines the basic limonoid skeleton.

| Precursor Molecule | Class | Role in Biosynthesis |

| 2,3(S)-Oxidosqualene | Acyclic Triterpenoid | The linear precursor that is cyclized to form the initial tetracyclic scaffold. nih.gov |

| Tirucallane-type Triterpenoids | Tetracyclic Triterpenoid | One of the primary C30 scaffolds that serves as a direct precursor to limonoids. frontiersin.orgnih.gov |

| Euphane-type Triterpenoids | Tetracyclic Triterpenoid | An alternative C30 scaffold that also acts as a direct precursor to limonoids. frontiersin.orgnih.gov |

| Tirucalla-7,24-dien-3β-ol | Protolimonoid Precursor | A specific cyclization product of oxidosqualene identified as a key intermediate leading to protolimonoids. nih.gov |

Elucidation of Enzymatic Transformations in the Nimbolinin Pathway

The pathway from the initial triterpenoid precursors to the final, complex limonoids is orchestrated by a series of enzymatic transformations, with cytochrome P450 monooxygenases (P450s) playing a pivotal role. nih.govfrontiersin.org These enzymes are responsible for the extensive oxidation and subsequent rearrangement of the triterpene skeleton. frontiersin.org

While the complete enzymatic pathway to 12-Ethoxynimbolinin B is not yet fully elucidated, the general steps for related C-seco limonoids provide significant insight. Nimbolinins belong to the C-seco class of limonoids, which are characterized by the oxidative cleavage of the C-ring of the steroid-like nucleus. nih.govfrontiersin.org

The biosynthesis is thought to proceed through the following key stages:

Protolimonoid Formation: The precursor, such as tirucalla-7,24-dien-3β-ol, undergoes a series of oxidations catalyzed by P450s to form protolimonoids like melianol. researchgate.net

Formation of Intact-Ring Limonoids: Further modifications, including the cleavage of four carbons to form the furan (B31954) ring, lead to basic, ring-intact limonoids like azadirone. researchgate.net

C-Ring Seco-modification: The crucial step leading to the nimbolinin class is the oxidative opening of the C-ring. This is a hallmark of many bioactive limonoids from the Meliaceae family, including nimbin (B191973) and the highly complex azadirachtin. nih.gov This C-ring cleavage generates the characteristic C-seco skeleton.

Skeletal Rearrangement: Following C-ring opening, further skeletal rearrangements can occur. Retrosynthetic analysis suggests that nimbolinin-type limonoids may be derived from salannin-type limonoids through a biomimetic skeletal rearrangement of the C-ring. chemrxiv.org

The specific enzymes responsible for the C-ring cleavage and the subsequent intricate rearrangements that form the nimbolinin skeleton are still under investigation. However, the promiscuity and diverse reactivity of plant P450 enzymes are known to be key drivers in generating the vast structural diversity of terpenoids. nih.gov

Post-Synthetic Modifications and Diversification Mechanisms in Plants

The immense structural diversity of limonoids arises from extensive post-synthetic modifications of a common precursor scaffold. researchgate.net Once a basic limonoid structure, such as an azadirone-type intermediate, is formed, a plethora of enzymatic modifications can occur. researchgate.net These modifications are not random but are catalyzed by specific enzymes like oxidoreductases and hydrolases, leading to distinct classes of limonoids. nih.gov

For the nimbolinin class, these modifications include:

Oxidative Rearrangements: The opening of the C-ring is a major oxidative rearrangement that defines C-seco limonoids. nih.gov

Functional Group Interconversion: Acylation, such as acetylation and the addition of the ethoxy group found in 12-Ethoxynimbolinin B, represents a key diversification mechanism. For instance, specific BAHD-acetyltransferases have been identified in Melia azedarach that catalyze acetylation at the C-12 and C-3 hydroxyl groups of limonoids, a feature that distinguishes them from the limonoids found in the related neem tree (Azadirachta indica). researchgate.net

Formation of Ether Linkages: The complex hexacyclic framework of many nimbolinin-type limonoids involves the formation of additional ether rings, a result of intramolecular cyclization reactions. chemrxiv.org

These modifications result in a wide array of structurally related but distinct molecules, each potentially having unique biological activities. This chemical diversity is believed to be an evolutionary adaptation, providing the plant with a sophisticated chemical defense arsenal. ukri.org

Chemoenzymatic and Synthetic Biology Approaches to Limonoid Production

The structural complexity and potential value of limonoids have driven efforts to develop alternative production methods beyond extraction from plant sources. benthamdirect.com Chemoenzymatic synthesis and synthetic biology offer promising avenues for the production of these complex molecules. chemrxiv.org

Chemoenzymatic synthesis combines the strengths of chemical synthesis for creating core scaffolds with the high selectivity of enzymatic transformations for specific modifications. chemrxiv.org This approach can provide more efficient and scalable routes to complex limonoids. For example, a biomimetic skeletal rearrangement promoted by a chemical reagent (BF3·Et2O) was used to convert a salannin-type structure into the nimbolinin-type skeleton, mimicking a proposed biosynthetic step. chemrxiv.org

Synthetic biology aims to reconstruct the entire biosynthetic pathway in a heterologous host, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). ukri.org The process involves:

Gene Discovery: Identifying all the genes encoding the necessary biosynthetic enzymes (OSCs, P450s, transferases, etc.) from the source plant. ukri.org

Pathway Reconstruction: Assembling these genes into a microbial host.

Metabolic Engineering: Optimizing the host's metabolism to enhance the production of the target limonoid.

While significant progress has been made in producing simpler terpenes, the production of complex, highly oxidized and rearranged limonoids like 12-Ethoxynimbolinin B remains a major challenge. ukri.orgresearchgate.net Key hurdles include the identification of all the downstream modification enzymes and achieving their correct functional expression in a heterologous system. The successful elucidation of the biosynthetic pathway is the critical first step toward these biotechnological applications. frontiersin.orguea.ac.uk

| Approach | Description | Key Features & Examples |

| Chemoenzymatic Synthesis | A hybrid approach combining chemical reactions and enzymatic catalysis. | Utilizes enzymes for regio- and stereoselective reactions that are difficult to achieve chemically. Example: Biomimetic rearrangement to form the nimbolinin skeleton. chemrxiv.org |

| Synthetic Biology | Re-engineering microorganisms to produce plant-derived natural products. | Involves heterologous expression of entire biosynthetic pathways in hosts like yeast. Aims for sustainable and scalable production. ukri.org |

| Plant-based Transient Expression | Using plants like Nicotiana benthamiana as a rapid system to express and test biosynthetic enzymes. | Allows for faster characterization of enzyme function and the production of novel limonoid variants for activity screening. ukri.orgfrontiersin.org |

Chemical Synthesis and Semisynthesis

Strategic Approaches to the Total Synthesis of Complex Limonoid Skeletons

The total synthesis of complex limonoids like nimbolide (B1678885), a related compound, is a significant undertaking due to their intricate molecular architecture. nih.gov These structures typically feature a complex polycyclic framework with numerous stereocenters and dense functional groups. chemrxiv.org Key strategic bond formations are crucial for the successful construction of these molecules. chemrxiv.org

A unified, protecting-group-free synthesis of 52 ring C-seco limonoids, which are structurally related to 12-Ethoxynimbolinin B, was achieved in 12–23 longest linear steps. chemrxiv.org This approach highlights the power of strategic bond-forming reactions in rapidly assembling the complex core. chemrxiv.org Some of the key transformations employed include:

TADDOL-catalyzed asymmetric intermolecular Diels-Alder reaction: This reaction is instrumental in forging the A-ring with the desired stereochemistry. chemrxiv.org

Pd-catalyzed reductive Heck reaction: This transformation facilitates the crucial formation of the C8-C9 bond. chemrxiv.org

Sulfonyl hydrazone-mediated etherification and 5-exo-trig radical cyclization: These reactions are employed for the construction of the central tetrahydrofuran (B95107) ring. chemrxiv.org

Furthermore, a biomimetic skeletal rearrangement promoted by BF3·Et2O has been used to convert salannin-type limonoids into the nimbolinin-type, demonstrating a potential biosynthetic link. chemrxiv.org The synthesis of the limonoid alkaloid (–)-xylogranatopyridine B was achieved in 11 steps, showcasing a late-stage pyridine (B92270) synthesis. researchgate.net

The development of concise and scalable approaches for the preparation of key precursors like nimbolide is essential, as these can be divergently elaborated into various classes of ring C-seco limonoids. chemrxiv.org

Semisynthetic Routes to 12-Ethoxynimbolinin B and its Analogues from Naturally Occurring Precursors

Given the challenges of total synthesis, semisynthesis from more abundant, naturally occurring limonoids represents a practical alternative for accessing compounds like 12-Ethoxynimbolinin B. While the direct semisynthesis of 12-Ethoxynimbolinin B is not extensively detailed in the provided results, the concept is well-established within the limonoid field. For instance, the structural modification of naturally occurring limonoids such as phragmalin, toosendanin (B190432), limonin, obacunone, and fraxinellone (B1674054) has yielded a variety of derivatives with diverse biological activities. bohrium.com

The availability of certain limonoids from natural sources like citrus and neem fruits has facilitated investigations through semisynthesis and relay synthesis. nih.gov This approach allows for the chemical modification of a pre-existing complex scaffold to generate novel analogs. For example, a series of 24 chemically related analogues of gibbilimbol B were prepared to study their potential against T. cruzi and to explore structure-activity relationships. nih.gov

Regioselective and Stereoselective Chemical Derivatization Methodologies

The dense and varied functional groups on the limonoid skeleton necessitate the use of highly regioselective and stereoselective reactions for precise chemical modifications. A reaction that favors bond making or breaking at one specific location over others is known as regioselective. durgapurgovtcollege.ac.in When a reaction's stereochemistry is dictated by the stereochemistry of the starting material, it is termed stereospecific. youtube.com

The hetero-Diels–Alder reaction between a nitroso dienophile and a conjugated diene to form a 3,6-dihydro-2H-1,2-oxazine scaffold is a prime example of a reaction where regio- and stereoselectivity are crucial. beilstein-journals.org The outcome of such reactions is highly dependent on factors like the substituents on both the diene and dienophile, as well as reaction conditions such as temperature, pressure, and the presence of catalysts. beilstein-journals.org

In the context of synthesizing complex molecules, sequential reactions like hydroboration followed by Suzuki-Miyaura coupling of ynol ethers have been developed to achieve highly regio- and stereoselective synthesis of β,β-disubstituted alkenyl ethers, tolerating a wide array of functional groups. organic-chemistry.org Such methodologies are vital for the controlled derivatization of complex natural products.

Development of Novel Analogues for Structure-Activity Relationship (SAR) Probing

The synthesis of novel analogues is a cornerstone of medicinal chemistry, aimed at understanding the relationship between a molecule's structure and its biological activity. By systematically modifying different parts of the lead compound, researchers can identify key pharmacophoric features and optimize activity.

For instance, a modular synthesis of nimbolide and its analogues was developed to explore their PARP1 trapping activity. nih.govchemrxiv.org This strategy utilized a pharmacophore-containing building block and diversifiable hydrazone units, enabling the creation of a variety of analogues. nih.gov The subsequent evaluation of these analogues for their cellular cytotoxicity and PARP1 trapping activity provided valuable SAR data. nih.gov

Similarly, SAR studies on a series of α-helix biased, ultra-short glucagon-like peptide-1 (GLP-1) receptor agonists were conducted by modifying the C-terminus and performing Aib- and Ala-scanning. mdpi.com In the realm of selective serotonin (B10506) reuptake inhibitors, SAR studies on citalopram (B1669093) analogues have been instrumental in characterizing the S1 site for the serotonin transporter (SERT). researchgate.net The development of heteroaryl analogues of resveratrol (B1683913) is another strategy employed to enhance biological activities and bioavailability. eco-vector.com

The synthesis and evaluation of a series of 5-O-acyl plumbagins and other analogues with unsaturated and aromatic substituents were performed to assess their herbicidal potential, demonstrating the broad applicability of SAR studies. core.ac.uk

Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules like 12-Ethoxynimbolinin B. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together its molecular architecture.

1D NMR, specifically ¹H (proton) and ¹³C (carbon-13) NMR, provides fundamental information about the chemical environment of individual atoms within the molecule.

The ¹H NMR spectrum reveals the number of different types of protons and their neighboring atoms. For 12-Ethoxynimbolinin B, analysis of the ¹H NMR data identified the presence of specific structural motifs, including an acetyl group and a 2-methylacryl group. hkust.edu.hk The acetyl group is characterized by a singlet signal for its methyl protons, while the 2-methylacryl group shows distinct signals for its vinyl and methyl protons. hkust.edu.hk

The ¹³C NMR spectrum complements the ¹H data by showing the number of non-equivalent carbon atoms. The chemical shifts in the ¹³C spectrum help to identify the types of carbon atoms present, such as those in carbonyl groups, double bonds, and aliphatic chains. For instance, the spectrum of 12-Ethoxynimbolinin B displays characteristic signals for the carbonyl carbons of the acetyl and 2-methylacryl groups, as well as for the carbons involved in the furan (B31954) ring and the ethoxy group. hkust.edu.hk

A detailed analysis of the ¹H and ¹³C NMR data allows for the initial elucidation of the core structure of 12-Ethoxynimbolinin B.

Table 1: Selected ¹H and ¹³C NMR Spectroscopic Data for 12-Ethoxynimbolinin B (in CDCl₃)

| Position | ¹³C Chemical Shift (δC) | ¹H Chemical Shift (δH, multiplicity, J in Hz) |

|---|---|---|

| Acetyl group | 20.8 (CH₃), 170.3 (C=O) | 1.92 (s) |

| 2-Methylacryl group | 18.4 (CH₃), 125.3 (=CH₂), 137.4 (=C), 165.9 (C=O) | 2.03 (s), 5.54 (d, J=2), 6.22 (d, J=2) |

Data sourced from Zhang et al., 2007 hkust.edu.hk

While 1D NMR provides information about individual atoms, 2D NMR techniques are crucial for establishing the connectivity between atoms and determining the relative stereochemistry of the molecule. mnstate.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. emerypharma.com By analyzing the cross-peaks in a COSY spectrum, the spin systems within the molecule can be traced, helping to connect different fragments of the structure.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is instrumental in assigning the signals in the ¹³C spectrum based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.net HMBC is particularly powerful for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show correlations between protons that are close to each other in space, regardless of whether they are directly bonded. This information is vital for determining the relative stereochemistry of the molecule, such as the orientation of substituents on a ring system.

Through a combined analysis of these 2D NMR spectra, the complete planar structure and the relative configuration of the stereocenters in 12-Ethoxynimbolinin B can be determined. hkust.edu.hk

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. wikipedia.org It is a critical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass of a molecule. For 12-Ethoxynimbolinin B, HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry) was used to determine its molecular formula. The observed mass of the sodium adduct ion ([M+Na]⁺) was m/z 683.3198. hkust.edu.hk This experimental value is in close agreement with the calculated mass for the molecular formula C₃₉H₄₈O₉Na, which is 683.3196, thus confirming the elemental composition of the molecule. hkust.edu.hk

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion is selected and then fragmented to produce a spectrum of smaller fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule. The way a molecule breaks apart can reveal the nature of its functional groups and how they are connected. While specific fragmentation pathway data for 12-Ethoxynimbolinin B is not detailed in the provided search results, the general principle involves the cleavage of weaker bonds and the loss of stable neutral molecules. For complex molecules like limonoids, the fragmentation often involves the loss of substituent groups and cleavages within the intricate ring system.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. msu.edu Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

The IR spectrum of 12-Ethoxynimbolinin B shows several key absorption bands that indicate the presence of specific functional groups. hkust.edu.hk A broad band around 3412 cm⁻¹ is characteristic of the O-H stretching vibration of a hydroxyl group. hkust.edu.hk The absorption at 2927 cm⁻¹ corresponds to C-H stretching of aliphatic groups. hkust.edu.hk A strong band at 1712 cm⁻¹ is indicative of the C=O stretching vibration of carbonyl groups, such as those in the ester and ketone functionalities. hkust.edu.hk The bands at 1245 cm⁻¹ and 1054 cm⁻¹ are likely due to C-O stretching vibrations. hkust.edu.hk

Table 2: Characteristic IR Absorption Bands for 12-Ethoxynimbolinin B

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 3412 | O-H stretch (hydroxyl group) |

| 2927 | C-H stretch (aliphatic) |

| 1712 | C=O stretch (carbonyl groups) |

| 1245 | C-O stretch |

| 1054 | C-O stretch |

Data sourced from Zhang et al., 2007 hkust.edu.hk

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

X-ray crystallography is considered the "gold standard" for determining the three-dimensional structure of a molecule, providing unambiguous evidence of the absolute stereochemistry of chiral centers. scielo.brspringernature.commdpi.com This technique relies on the diffraction of X-rays by a single, well-ordered crystal of the compound. researchgate.neted.ac.uk The resulting diffraction pattern allows for the calculation of the electron density distribution within the crystal, revealing the precise spatial coordinates of each atom. researchgate.net

For a molecule like 12-Ethoxynimbolinin B, obtaining a suitable single crystal would be the first and often most challenging step. springernature.comresearchgate.net Once a crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays. The analysis of the diffraction data, particularly the anomalous scattering effects, allows for the determination of the absolute structure. mdpi.comed.ac.uk The Flack parameter is a critical value derived from the refinement of the crystal structure that indicates whether the determined absolute configuration is correct. mdpi.comed.ac.uk A value close to zero confirms the assigned stereochemistry. mdpi.com

While this method provides definitive stereochemical information, a search of the current scientific literature and crystallographic databases did not yield any published single-crystal X-ray diffraction data specifically for 12-Ethoxynimbolinin B. Therefore, its absolute configuration has not been confirmed by this method.

Illustrative Crystallographic Data Table for a Limonoid Compound

The following table is a hypothetical representation of the crystallographic data that would be presented if a single-crystal X-ray diffraction study were performed on 12-Ethoxynimbolinin B. This data is for illustrative purposes only.

| Parameter | Hypothetical Value for 12-Ethoxynimbolinin B |

| Chemical Formula | C₃₉H₄₈O₉ |

| Formula Weight | 660.79 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 10.1 Å, b = 15.2 Å, c = 25.4 Å |

| Volume | 3904.5 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.123 g/cm³ |

| Radiation | Cu Kα (λ = 1.54178 Å) |

| Flack Parameter | 0.05(3) |

Electronic Circular Dichroism (ECD) Calculations for Chiral Assignment

In the absence of a single crystal suitable for X-ray diffraction, computational methods combined with spectroscopic techniques offer a powerful alternative for assigning absolute configuration. nih.govfrontiersin.org Electronic Circular Dichroism (ECD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. benthamopenarchives.comnih.gov For complex molecules like limonoids, the experimental ECD spectrum is a unique fingerprint of its stereochemistry. benthamopenarchives.com

The modern approach involves comparing the experimental ECD spectrum with a theoretically calculated spectrum generated using time-dependent density functional theory (TDDFT). frontiersin.orgnih.gov This process begins with a conformational analysis to identify all low-energy conformers of the molecule. frontiersin.org Then, the ECD spectrum for each significant conformer is calculated, and a Boltzmann-weighted average spectrum is produced. nih.govresearchgate.net The absolute configuration of the natural product is assigned by matching the experimental spectrum to the calculated spectrum of a specific enantiomer. nih.govnih.gov

This method is particularly valuable for natural products that are difficult to crystallize. scielo.br However, a review of published literature indicates that a detailed experimental and computational ECD analysis for the explicit purpose of assigning the absolute configuration of 12-Ethoxynimbolinin B has not been reported. While ECD is a standard tool for characterizing nimbolinin-type limonoids, specific data for this compound is not publicly available. researchgate.netbenthamopenarchives.com

Illustrative ECD Data Comparison Table

This table provides a hypothetical comparison of experimental and calculated ECD data, which would be used to assign the absolute configuration of 12-Ethoxynimbolinin B. This data is for illustrative purposes only.

| Wavelength (nm) | Experimental Δε [M⁻¹cm⁻¹] | Calculated Δε for (proposed) enantiomer [M⁻¹cm⁻¹] |

| 210 | +15.2 | +14.8 |

| 235 | -8.5 | -9.1 |

| 260 | +2.1 | +1.9 |

| 330 | -5.7 | -6.0 |

Mechanistic Investigations of Biological Activities

Overview of Limonoid Bioactivities and their Molecular Basis

Limonoids, also known as tetranortriterpenoids, are a class of highly oxygenated and structurally diverse secondary metabolites predominantly found in plants of the Meliaceae and Rutaceae families. biorlab.commdpi.comresearchgate.netbohrium.com These compounds are renowned for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and insect antifeedant properties. biorlab.comnih.govresearchgate.net The fundamental structure of limonoids features a 4,4,8-trimethyl-17-furanylsteroid skeleton. bohrium.comnih.gov Their biosynthesis originates from a triterpenoid (B12794562) precursor, which undergoes a series of enzymatic modifications, including oxidation and rearrangement, to form the characteristic furanolactone core structure that is a signature of this class. mdpi.comnih.govnih.gov

The diverse bioactivities of limonoids are intrinsically linked to their complex chemical structures. bohrium.commdpi.com For instance, the presence and arrangement of various functional groups on the core skeleton significantly influence their therapeutic and defensive functions. mdpi.com Many of the biological effects of limonoids, such as those from Azadirachta indica (neem), are attributed to their ability to modulate multiple cellular signaling pathways. droracle.ainih.gov Compounds like nimbolide (B1678885), a well-studied limonoid, have been shown to regulate key signaling cascades including NF-κB, MAPKs, and PI3K/Akt, which are crucial in inflammation and cell proliferation. nih.govfoodandnutritionresearch.net The insecticidal and antifeedant properties are also structure-dependent, with highly oxidized limonoids often exhibiting potent activity. nih.govmdpi.com

In Vitro Cellular and Subcellular Mechanistic Studies

Modulation of Cellular Signaling Pathways (e.g., nitric oxide production, inflammasome activation)

The anti-inflammatory activities of limonoids are often rooted in their ability to modulate critical signaling pathways. A prominent example is the regulation of nitric oxide (NO) production. targetmol.com While some compounds can inhibit NO release, NO itself has complex roles in cellular signaling, including the ability to prevent apoptosis by S-nitrosylation of caspase family proteases. targetmol.commdpi.com

Studies on nimbolide, a limonoid closely related to the nimbolinin class, have demonstrated significant anti-inflammatory effects by suppressing the production of NO and pro-inflammatory mediators like TNF-α, IL-6, and PGE₂ in LPS-activated microglial cells. nih.gov The mechanism for this involves the dual inhibition of the NF-κB and MAPK signaling pathways. nih.gov The NF-κB pathway is a primary regulator of genes involved in inflammatory responses. nih.gov Nimbolide was found to reduce the LPS-induced phosphorylation of p65 and IκBα proteins, key steps in NF-κB activation. nih.gov

Furthermore, some nimbolinin-class limonoids have shown potent inhibitory effects on microglia-mediated inflammation. jst.go.jp For instance, 1-O-tigloyl-1-O-deacetyl-nimbolinin B (TNB) markedly suppressed NO and TNF-α production in LPS-stimulated microglia. jst.go.jp Mechanistically, TNB was found to inhibit the nuclear translocation of NF-κB and the activation of the c-Jun N-terminal kinase (JNK), a component of the MAPK pathway. jst.go.jp These findings highlight that a key anti-inflammatory mechanism of nimbolinins is the downregulation of the NF-κB and MAPK/JNK signaling cascades, thereby reducing the expression of inflammatory genes like iNOS and various cytokines. nih.govjst.go.jp

Molecular Interactions with Enzymes and Receptors

The biological activities of limonoids are predicated on their interactions with specific molecular targets, including enzymes and cellular receptors. The structural features of these compounds allow them to bind to and modulate the function of various proteins. For example, the anti-inflammatory effects of many natural products are achieved by regulating the activity of pro-inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). nih.gov

In the context of insecticidal action, a key molecular target for some limonoids is the ryanodine (B192298) receptor, a calcium-release channel critical for muscle function in insects. etflin.com Molecular docking studies have shown that limonoids like volkensin (B1239845) and toosendanin (B190432) can bind to this receptor, suggesting a mechanism for their insecticidal effects. etflin.com Another example of a specific protein interaction involves the degraded limonoid fraxinellone (B1674054), which has been shown to bind to the heat shock protein Hsp47. nih.gov This interaction is thought to be relevant to its insecticidal and other biological activities. nih.gov While direct enzymatic or receptor binding studies for 12-Ethoxynimbolinin B are not widely documented, the activities of related limonoids suggest that its mechanisms likely involve similar specific molecular interactions.

Mechanisms of Antimicrobial Action (e.g., against Streptococcus mutans, Porphyromonas gingivalis)

12-Ethoxynimbolinin B has been identified among a group of limonoids isolated from the fruits of Melia toosendan. thieme-connect.com While this specific compound did not show significant activity in the reported study, its close structural analogs demonstrated notable antibacterial effects against key oral pathogens. thieme-connect.comhkust.edu.hk The primary mechanisms of antimicrobial action for plant-derived compounds, including limonoids, often involve the disruption of bacterial cell wall integrity, inhibition of microbial enzymes, or interference with essential metabolic pathways. nih.govomicsonline.orgundip.ac.id

Streptococcus mutans is a primary etiological agent of dental caries, largely due to its ability to form biofilms and produce acid. nih.govfrontiersin.org Several natural compounds inhibit S. mutans by targeting its virulence factors, such as glucosyltransferases (Gtfs), which are essential for biofilm formation. nih.govmdpi.com Limonoids from Melia species have been tested for their efficacy against this bacterium. thieme-connect.com

Porphyromonas gingivalis is a keystone pathogen in periodontitis, an inflammatory disease affecting the tissues supporting the teeth. unissula.ac.idnih.govfrontiersin.org Limonoids have shown significant promise in combating this pathogen. A study on minor limonoids from Melia toosendan revealed that several compounds, including 1-cinnamoyltrichilinin and trichilinin (B12307901) B, were active against P. gingivalis. thieme-connect.comhkust.edu.hk Another related compound, 12-ethoxynimbolinin C, also exhibited significant antibacterial activity against P. gingivalis with a Minimum Inhibitory Concentration (MIC) of 31.3 μg/mL. unissula.ac.idhebmu.edu.cn The mechanism of action likely involves disruption of the bacterial cell membrane or key cellular processes. peerj.com

Table 1: Antibacterial Activity of Limonoids from Melia toosendan against Oral Pathogens

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 1-Cinnamoyltrichilinin | Porphyromonas gingivalis ATCC 33277 | 31.3 hkust.edu.hk |

| Trichilinin B | Porphyromonas gingivalis ATCC 33277 | 31.5 hkust.edu.hk |

| 12-Ethoxynimbolinin C | Porphyromonas gingivalis ATCC 33277 | 31.3 hebmu.edu.cn |

| Toosendanin | Porphyromonas gingivalis ATCC 33277 | >125 hkust.edu.hk |

| 12-Ethoxynimbolinin B | Streptococcus mutans ATCC 25175 | >125 hkust.edu.hk |

| 12-Ethoxynimbolinin B | Porphyromonas gingivalis ATCC 33277 | >125 hkust.edu.hk |

Investigation of Antifeedant and Insecticidal Mechanisms at the Molecular Level

Limonoids are well-established as potent insect antifeedants and insecticides. biorlab.combohrium.comnih.govnih.gov Azadirachtin, the most famous limonoid from the neem tree, exerts its effects by interfering with insect hormonal systems, disrupting their reproductive cycle, feeding patterns, and development. bohrium.comnih.gov The antifeedant effect is a primary defense mechanism, deterring insects from feeding on plants containing these compounds. mdpi.com

The molecular basis for this activity is linked to the complex structure of the limonoids. mdpi.com Highly oxidized C-seco limonoids, such as certain meliacarpinins, have been found to exhibit stronger antifeedant activity than less oxidized types like the nimbolinins. nih.gov This suggests that specific structural features are critical for interacting with insect gustatory receptors or other molecular targets that mediate feeding behavior.

While the precise molecular targets for many limonoids remain under investigation, research points to several potential mechanisms. mdpi.combohrium.com These include the disruption of digestive and detoxification enzymes in the insect midgut, as seen with toosendanin. etflin.com Furthermore, as mentioned previously, molecular docking studies suggest that some limonoids may act by targeting crucial proteins like the ryanodine receptor, which would disrupt muscle function and lead to insecticidal effects. etflin.com The furan (B31954) ring, a common feature in limonoids, is considered crucial for their bioactivity, including insecticidal action. nih.gov

Computational Chemistry and Molecular Docking for Target Prediction and Binding Affinity

Computational methods, particularly molecular docking, are powerful tools for investigating the potential molecular mechanisms of bioactive compounds like 12-Ethoxynimbolinin B. These in silico techniques predict how a ligand (the compound) might bind to the active site of a protein target and estimate the strength of this interaction, often expressed as a binding affinity or docking score. etflin.com

Such computational analyses can also help elucidate structure-activity relationships (SAR), explaining why certain structural modifications enhance or diminish biological activity. researchgate.net For instance, docking could reveal which functional groups on the limonoid skeleton are essential for forming hydrogen bonds or other interactions within the protein's binding pocket. A computational study on constituents from Azadirachta indica predicted that nimbolinin B12-methyl ether showed promising docking scores against SARS-CoV-2 S-glycoproteins, suggesting a potential antiviral mechanism through effective binding to viral proteins. scispace.com These approaches are invaluable for prioritizing compounds for further experimental testing and for designing novel, more potent derivatives based on the limonoid scaffold. researchgate.net

Table 2: Examples of Molecular Docking Studies on Limonoids

| Limonoid | Protein Target | Predicted Binding Affinity (kcal/mol) | Organism | Potential Activity |

|---|---|---|---|---|

| Volkensin | Ryanodine Receptor | -7.5 etflin.com | Spodoptera frugiperda | Antifeedant/Insecticidal |

| Salannin | Ryanodine Receptor | -6.4 etflin.com | Spodoptera frugiperda | Antifeedant/Insecticidal |

| Toosendanin | Ryanodine Receptor | -7.5 etflin.com | Spodoptera frugiperda | Antifeedant/Insecticidal |

| Nimbolinin B12-methyl ether | SARS-CoV-2 S-glycoprotein | > -6.0 scispace.com | Virus | Antiviral |

Structure-Activity Relationship (SAR) Investigations of 12-Ethoxynimbolinin B Analogues at the Mechanistic Level

The exploration of structure-activity relationships (SAR) for 12-Ethoxynimbolinin B and its analogues has been a focal point of research, aiming to delineate the chemical features crucial for their biological activities. These investigations, primarily centered on cytotoxic and antibacterial effects, have provided valuable insights into how structural modifications of the nimbolinin scaffold influence their potency and mechanism of action.

Cytotoxicity and Mechanistic Insights

Studies on a series of nimbolinin-type limonoids, including analogues of 12-Ethoxynimbolinin B, have revealed significant variations in their cytotoxic effects against various cancer cell lines. The primary mechanism of action for many of these related limonoids, such as nimbolide and toosendanin, involves the induction of apoptosis and cell cycle arrest. nih.govresearchgate.netfrontiersin.org These compounds have been shown to modulate key signaling pathways, including the PI3K/Akt and NF-κB pathways, which are critical for cell survival and proliferation. researchgate.netnih.gov

For instance, the limonoid nimbolide has been reported to induce apoptosis by disrupting mitochondrial outer membrane permeabilization, leading to the activation of the caspase cascade. researchgate.netresearchgate.net It has also been shown to cause cell cycle arrest at the G0/G1 or S phase by modulating the expression of cell cycle regulatory proteins like cyclins and p53. researchgate.netnih.gov While direct mechanistic studies on 12-Ethoxynimbolinin B are limited, the SAR data from its analogues suggest that similar pathways are likely involved.

The cytotoxic activities of several 12-Ethoxynimbolinin B analogues and related nimbolinins have been evaluated against a panel of human cancer cell lines. The data, presented in the table below, highlight the influence of various substituents on the nimbolinin core structure.

Table 1: Cytotoxic Activity (IC₅₀ in µM) of 12-Ethoxynimbolinin B Analogues and Related Limonoids

| Compound | SMMC-7721 | HL-60 | A549 | MCF-7 | SW480 |

| 12-Ethoxynimbolinin E | >40 | 21.5 | 26.4 | 25.2 | 31.8 |

| 12-Ethoxynimbolinin G | 27.6 | - | - | 31.6 | - |

| 1,12-diacetyltrichilin B | 0.36 | - | - | - | - |

Data sourced from multiple studies. nih.gov SMMC-7721 (Hepatocellular carcinoma), HL-60 (Promyelocytic leukemia), A549 (Lung carcinoma), MCF-7 (Breast adenocarcinoma), SW480 (Colon adenocarcinoma). A hyphen (-) indicates that data was not available.

The data indicate that modifications at various positions of the limonoid skeleton can significantly impact cytotoxic potency. For example, the high potency of 1,12-diacetyltrichilin B against SMMC-7721 cells suggests that the nature of the substituents at C-1 and C-12 is critical for its activity. nih.gov In contrast, 12-Ethoxynimbolinin E and G exhibit more moderate activity across several cell lines. nih.gov

Antibacterial Activity

In addition to their anticancer properties, certain analogues have been investigated for their antibacterial activity. For instance, nimbolinin B, a close structural relative of 12-Ethoxynimbolinin B, has demonstrated activity against the oral pathogen Porphyromonas gingivalis. This suggests another avenue for the biological application of this class of compounds, although the mechanistic basis for this antibacterial action is yet to be fully elucidated.

The collective findings from these SAR studies underscore the importance of specific structural features of the nimbolinin skeleton in dictating the biological activity. The presence and nature of acyl groups, the ethoxy group at C-12, and modifications in the furan ring system are all likely to play a significant role in the interaction of these molecules with their cellular targets, thereby influencing their cytotoxic and antibacterial mechanisms. Further detailed mechanistic investigations on 12-Ethoxynimbolinin B and its direct analogues are warranted to fully understand their therapeutic potential.

Advanced Analytical Techniques for Research and Characterization

Hyphenated Chromatographic-Spectrometric Platforms (e.g., HPLC-MS, UHPLC-Q-TOF-MS)

Hyphenated techniques, which couple the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry, are indispensable for the analysis of specific compounds within complex mixtures.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) serves as a foundational tool for the analysis of natural products. measurlabs.com It allows for the effective separation of individual compounds from an extract, which are then ionized and detected by the mass spectrometer, providing data on their molecular weight. measurlabs.com For a compound like 12-Ethoxynimbolinin B, this is crucial for initial identification and purity assessment. The method's sensitivity makes it ideal for detecting compounds that may be present in low concentrations. waters.com

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) represents a significant advancement over standard HPLC-MS. researchgate.net By using columns with smaller particle sizes, UHPLC achieves faster separations with higher resolution and greater sensitivity. nih.gov The Q-TOF mass analyzer provides highly accurate mass measurements for both the parent ion and its fragments, which is critical for confirming the elemental composition and elucidating the structure of unknown compounds. researchgate.netnih.gov This technique is particularly powerful for differentiating between structurally similar limonoids that may co-exist in a single source. For instance, in the analysis of complex traditional Chinese medicine extracts, UHPLC-Q-TOF-MS has been used to successfully identify over 100 constituents in a single run by analyzing their precise mass and fragmentation patterns. frontiersin.org

The table below illustrates the type of data generated in a hypothetical UHPLC-Q-TOF-MS analysis for the characterization of components in a complex natural extract, similar to how 12-Ethoxynimbolinin B would be analyzed.

| Compound Class | Retention Time (min) | Observed m/z [M+H]⁺ | Molecular Formula | Key MS/MS Fragments |

|---|---|---|---|---|

| Limonoid | 12.5 | 677.3210 | C₃₉H₄₈O₉ | 599.2847, 481.2485, 397.2271 |

| Flavonoid | 8.2 | 465.1024 | C₂₂H₂₄O₁₁ | 303.0499, 153.0186 |

| Terpenoid | 15.1 | 457.3676 | C₃₀H₄₈O₃ | 439.3570, 207.1795 |

Advanced Spectroscopic Methods for Complex Mixture Analysis

While hyphenated techniques are excellent for separation and identification, advanced spectroscopic methods provide deeper structural insights. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the de novo structure elucidation of organic molecules like 12-Ethoxynimbolinin B. One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allow researchers to piece together the complete chemical structure, including stereochemistry. When analyzing complex mixtures containing multiple limonoids, specialized NMR techniques such as Diffusion-Ordered Spectroscopy (DOSY) can be employed to resolve the signals of individual components based on their differing diffusion coefficients, effectively separating them spectroscopically.

Other methods like Infrared (IR) and Raman Spectroscopy provide information about the functional groups present in a molecule. thieme-connect.de In a mixture, overlapping signals can be a challenge, but when coupled with chemometric analysis, these techniques can be used for fingerprinting and quality control of extracts containing the target compound.

High-Throughput Screening Methodologies for Bioactivity Profiling

High-Throughput Screening (HTS) is a drug discovery paradigm that involves the automated testing of vast numbers of chemical compounds against specific biological targets to identify "hits". alitheagenomics.comnih.gov These methodologies are essential for efficiently profiling the bioactivity of compounds like 12-Ethoxynimbolinin B. HTS can be applied using either biochemical assays, which might test for the inhibition of a purified enzyme, or cell-based assays, which measure a cellular response such as cell death or the activation of a specific signaling pathway. alitheagenomics.com

The process allows for the rapid assessment of a compound's potential therapeutic effects across a wide range of targets. nih.gov Identified hits are typically subjected to secondary screening to confirm their activity and rule out false positives, which can arise from compound interference with the assay technology itself. nih.gov Direct infusion mass spectrometry is also emerging as a powerful tool in HTS, enabling rapid analysis of complex samples with minimal preparation. rsc.org

The following table provides an illustrative example of results from a hypothetical HTS campaign designed to identify kinase inhibitors.

| Compound ID | Compound Class | Assay Type | Target | Result (% Inhibition at 10 µM) | Status |

|---|---|---|---|---|---|

| L-001 | Limonoid (e.g., 12-Ethoxynimbolinin B) | Biochemical | Kinase A | 85.2 | Hit |

| L-001 | Limonoid (e.g., 12-Ethoxynimbolinin B) | Biochemical | Kinase B | 12.5 | Inactive |

| C-001 | Control Inhibitor | Biochemical | Kinase A | 98.9 | Control |

Chemoinformatics and Data Mining in Limonoid Research

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical and biological information. In limonoid research, these tools are invaluable for navigating the structural diversity and complex biological data generated from analytical and screening efforts. nih.gov

By creating databases of limonoids that include their structures, spectral data (MS, NMR), and bioactivity profiles, researchers can employ data mining techniques to uncover structure-activity relationships (SAR). nih.gov For example, computational models can be built to predict the anti-tumor or insecticidal activity of a new limonoid based on its structural features compared to known active and inactive compounds. nih.gov These in silico approaches can help prioritize which compounds to isolate from a natural source, guide efforts to synthesize more potent analogues, and predict potential biological targets, thereby accelerating the research and development process.

Challenges and Future Directions in 12 Ethoxynimbolinin B Research

Development of Sustainable and Scalable Sourcing Approaches

A primary obstacle in the study of any natural product is securing a reliable and ample supply. For 12-Ethoxynimbolinin B, research is needed to move beyond simple extraction and isolation from natural sources, which are often inefficient and environmentally taxing. Future efforts should be directed towards:

Metabolic Engineering: Investigating the potential of genetically modified organisms to produce 12-Ethoxynimbolinin B or its precursors. This could involve identifying the relevant genes from the source organism and introducing them into a more easily cultivated host, such as yeast or bacteria.

Improved Synthetic Routes: The development of efficient and high-yield chemical synthesis pathways is paramount. This would not only ensure a consistent supply for research but also allow for the creation of structural analogs for further study.

Complete Elucidation of Complex Biosynthetic Pathways

Understanding how 12-Ethoxynimbolinin B is naturally produced is fundamental to both its sustainable sourcing and the manipulation of its structure. The biosynthetic pathway of limonoids is known to be complex, and specific research into the formation of 12-Ethoxynimbolinin B is currently lacking. Future studies should aim to:

Identify the specific enzymes and genetic machinery responsible for the unique ethoxy group at the C12 position.

Map the complete sequence of biochemical reactions leading to the final structure of the compound.

Advancements in Targeted Chemical Synthesis Methodologies

While general methods for the synthesis of complex natural products exist, the specific architecture of 12-Ethoxynimbolinin B presents unique challenges. Future synthetic chemistry research should focus on:

Developing stereoselective reactions to control the compound's three-dimensional structure.

Deeper Exploration of Molecular Mechanisms of Action and Target Identification

A critical gap in the current knowledge is the lack of information on how 12-Ethoxynimbolinin B interacts with biological systems. To understand its potential as a therapeutic agent or research tool, it is essential to:

Screen the compound against a wide range of biological targets to identify potential binding partners.

Utilize techniques such as affinity chromatography and mass spectrometry to isolate and identify cellular proteins that interact with 12-Ethoxynimbolinin B.

Rational Design and Synthesis of Novel Analogues with Enhanced Specificity

Once a biological target is identified, the next step is to optimize the interaction of 12-Ethoxynimbolinin B with this target. This can be achieved through:

Structure-Activity Relationship (SAR) Studies: Synthesizing a variety of analogs with modifications at different positions of the molecule to determine which structural features are crucial for its activity.

Computational Modeling: Using computer simulations to predict how changes to the structure of 12-Ethoxynimbolinin B will affect its binding to a target protein, thereby guiding the synthesis of more potent and specific analogs.

Integration of Multi-Omics Technologies in Mechanistic Studies

To gain a comprehensive understanding of the cellular effects of 12-Ethoxynimbolinin B, a systems biology approach is necessary. The integration of various "omics" technologies will be crucial:

Proteomics: To study the global changes in protein expression within a cell upon treatment with the compound.

Metabolomics: To analyze the alterations in cellular metabolism induced by 12-Ethoxynimbolinin B.

By pursuing these research avenues, the scientific community can begin to build a robust body of knowledge around 12-Ethoxynimbolinin B, paving the way for potential future applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.